3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid
Übersicht
Beschreibung
“3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid” is a chemical compound123. However, detailed information about this compound is not readily available in the search results.
Synthesis Analysis
The synthesis of “3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid” is not explicitly mentioned in the search results. However, there are references to the synthesis of similar compounds45.Molecular Structure Analysis
The molecular structure of “3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid” is not explicitly provided in the search results. However, similar compounds have been analyzed67.Chemical Reactions Analysis
The specific chemical reactions involving “3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid” are not detailed in the search results. However, there are references to the chemical reactions of similar compounds89.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid” are not explicitly provided in the search results. However, similar compounds have been analyzed10711.Wissenschaftliche Forschungsanwendungen
Vasodilator Responses
3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid has been associated with vasodilator activities. For instance, the study by Pankey et al. (2011) discusses the NO-independent activator of soluble guanylyl cyclase (sGC), BAY 60-2770, which increases the catalytic activity of the heme-oxidized or heme-free form of the enzyme. The research shows BAY 60-2770's vasodilator activity in the pulmonary and systemic vascular beds, suggesting that the heme-oxidized form of sGC can be activated in vivo in an NO-independent manner to promote vasodilation (Pankey et al., 2011).
Cerebral Vasospasm Prevention
Another study by Zuccarello et al. (1996) highlights the effectiveness of oral treatment with the endothelin (ET) A/B receptor antagonist Ro 47-0203 and the ET A receptor antagonist 2-benzo[1,3]dioxol-5-yl-3-benzyl-4-(4-methoxy-phenyl)-4-oxo-but-2-enoic acid monosodium salt (PD155080) in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. The research supports the use of oral administration of ET A/B and ET A receptor antagonists as potential specific treatment for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).
Analgesic and Antiplatelet Activity
A study focused on a compound bearing salicylic acid residue, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, discusses its synthesis, potential as a ligand for human cyclooxygenase-2 (COX-2) receptor, and evaluates its toxicity level, effectiveness for analgesic, and antiplatelet agent compared with acetylsalicylic acid. The study concluded that this compound was better than acetylsalicylic acid, exhibiting excellent analgesic and antiplatelet activity with no toxicity impact (Caroline et al., 2019).
Safety And Hazards
The safety and hazards associated with “3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid” are not explicitly mentioned in the search results. However, similar compounds have been analyzed for safety and hazards612.
Zukünftige Richtungen
The future directions for the research and application of “3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid” are not explicitly mentioned in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a subject matter expert.
Eigenschaften
IUPAC Name |
3-(4-methoxycarbonylpyridin-2-yl)oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14(18)10-5-6-15-12(8-10)20-11-4-2-3-9(7-11)13(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUHWCBXKDNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.